2,4-Dinitrophenyl acetate

Description

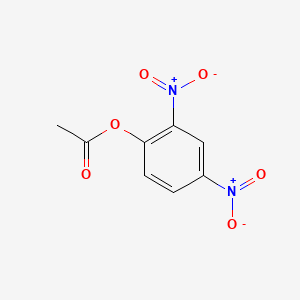

Structure

3D Structure

Properties

IUPAC Name |

(2,4-dinitrophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O6/c1-5(11)16-8-3-2-6(9(12)13)4-7(8)10(14)15/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMLJWCAUSWULM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063372 | |

| Record name | Phenol, 2,4-dinitro-, acetate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Acros Organics MSDS] | |

| Record name | 2,4-Dinitrophenyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19474 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4232-27-3 | |

| Record name | Phenol, 2,4-dinitro-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4232-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dinitrophenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004232273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DINITROPHENYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,4-dinitro-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2,4-dinitro-, acetate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dinitrophenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DINITROPHENYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/917I71M979 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Laboratory Synthesis of 2,4-Dinitrophenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-dinitrophenyl acetate (B1210297), a valuable reagent in various chemical and biological research applications. This document outlines the necessary reagents, a detailed experimental protocol, and the expected analytical data for the successful preparation and characterization of the target compound in a research laboratory setting.

Introduction

2,4-Dinitrophenyl acetate is a useful chemical intermediate and substrate in various enzymatic assays. Its synthesis involves the esterification of 2,4-dinitrophenol (B41442) with acetic anhydride (B1165640). The presence of the two electron-withdrawing nitro groups on the phenyl ring makes the phenolic proton of 2,4-dinitrophenol significantly acidic, facilitating its reaction with acetic anhydride, often in the presence of a base catalyst such as pyridine. This guide will detail a standard laboratory procedure for this synthesis.

Reaction Scheme and Mechanism

The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the oxygen atom of the hydroxyl group of 2,4-dinitrophenol attacks one of the carbonyl carbons of acetic anhydride. A catalyst, such as pyridine, is often employed to activate the acetic anhydride and to neutralize the acetic acid byproduct formed during the reaction. The tetrahedral intermediate then collapses, eliminating an acetate ion as a leaving group to form the final ester product.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

3.1. Materials and Reagents

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Quantity |

| 2,4-Dinitrophenol | C₆H₄N₂O₅ | 184.11 | 1.84 g (10 mmol) |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 3.0 mL (3.24 g, 31.7 mmol) |

| Pyridine | C₅H₅N | 79.10 | 1.0 mL |

| Ethanol (B145695) | C₂H₅OH | 46.07 | For recrystallization |

| Distilled Water | H₂O | 18.02 | For washing |

3.2. Equipment

-

50 mL round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Beakers

-

Graduated cylinders

-

Buchner funnel and filter flask

-

Melting point apparatus

-

IR and NMR spectrometers

3.3. Procedure

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 1.84 g (10 mmol) of 2,4-dinitrophenol and 3.0 mL of acetic anhydride.

-

Addition of Catalyst: To the stirred mixture, carefully add 1.0 mL of pyridine.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture in a heating mantle or oil bath at a gentle reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing approximately 50 mL of ice-cold water while stirring.

-

Precipitation and Filtration: A yellow solid of this compound will precipitate. Continue stirring for about 15 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with two portions of cold distilled water to remove any unreacted acetic anhydride and pyridine.

-

Drying: Dry the crude product in a desiccator or in an oven at a low temperature (e.g., 50-60 °C).

3.4. Purification

The crude this compound can be purified by recrystallization from ethanol.[1]

-

Dissolution: Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath to induce further crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.

-

Drying: Dry the purified crystals to a constant weight.

Data Presentation

4.1. Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₈H₆N₂O₆ |

| Molecular Weight | 226.15 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 68-70 °C |

| Solubility | Soluble in hot ethanol, acetone, and ethyl acetate. Insoluble in cold water. |

4.2. Expected Yield

The expected yield of the purified product is typically in the range of 80-90%.

4.3. Spectroscopic Data

-

¹H NMR (CDCl₃, δ in ppm):

-

~2.4 (s, 3H, -COCH₃)

-

~7.5-7.7 (d, 1H, Ar-H)

-

~8.5-8.7 (dd, 1H, Ar-H)

-

~8.9-9.1 (d, 1H, Ar-H)

-

-

IR (KBr, cm⁻¹):

-

~1770-1790 (C=O, ester)

-

~1530 and ~1350 (NO₂, asymmetric and symmetric stretching)

-

~1200-1250 (C-O, ester)

-

Aromatic C-H and C=C stretching bands.

-

Safety Precautions

-

2,4-Dinitrophenol: Toxic and can be an irritant. Avoid inhalation, ingestion, and skin contact.

-

Acetic Anhydride: Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood.

-

General: Wear safety goggles, a lab coat, and gloves at all times. Perform the reaction in a well-ventilated fume hood.

Visualizations

6.1. Synthesis Workflow

Caption: Experimental workflow for the synthesis and purification of this compound.

6.2. Reaction Mechanism

Caption: Simplified reaction mechanism for the pyridine-catalyzed synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dinitrophenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dinitrophenyl acetate (B1210297) is a chemical compound of significant interest in various scientific disciplines, particularly in the fields of biochemistry and organic chemistry. Its utility as a reagent in the study of enzyme kinetics, specifically in assays for esterases and lipases, has been well-documented. The compound's reactivity, stemming from the electron-withdrawing nature of the dinitrophenyl group, makes it an effective substrate for nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-dinitrophenyl acetate, detailed experimental protocols for its synthesis and analysis, and a discussion of its relevant applications.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application in experimental settings, and for the interpretation of experimental results.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆N₂O₆ | [1] |

| Molecular Weight | 226.14 g/mol | [1] |

| Appearance | Yellow to orange crystalline powder | [2] |

| Melting Point | 98.00 °C (371.15 K) | [2] |

| Boiling Point | 214.00 °C (487.15 K) | [2] |

| Density | 1.4450 g/cm³ | [2] |

Solubility and Reactivity

| Property | Description | Source(s) |

| Solubility | Generally insoluble in water. Soluble in various organic solvents, including ethyl acetate, acetone, and benzene (B151609). Solubility in organic solvents tends to increase with temperature. | [2] |

| pKa | The pKa of this compound itself is not readily available in the literature. However, the pKa of its hydrolysis product, 2,4-dinitrophenol (B41442), is approximately 4.09. This value is relevant for understanding the pH-dependent hydrolysis of the ester. | [2][3] |

| Reactivity | Highly reactive towards nucleophiles due to the electron-withdrawing dinitrophenyl group, which makes the carbonyl carbon more electrophilic. It is often used as an acetylating agent in organic synthesis. | [2] |

Spectral Data

The following sections provide an overview of the expected spectral characteristics of this compound.

¹H NMR Spectroscopy

A proton NMR spectrum of this compound would be expected to show signals corresponding to the aromatic protons of the dinitrophenyl ring and the methyl protons of the acetate group. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene ring. The methyl protons would appear as a singlet, typically in the range of δ 2.0-2.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule. Key expected signals include:

-

Carbonyl Carbon (C=O): In the range of 160-180 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (approximately 120-150 ppm), with carbons attached to the nitro groups shifted downfield.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 20-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:

-

C=O Stretch (Ester): A strong absorption band around 1760-1780 cm⁻¹.

-

C-O Stretch (Ester): Bands in the region of 1200-1300 cm⁻¹.

-

NO₂ Stretches (Nitro Groups): Strong asymmetric and symmetric stretching bands, typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

Aromatic C-H and C=C Stretches: Signals in the aromatic region (around 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively).

UV-Vis Spectroscopy

This compound absorbs in the UV region. The hydrolysis of this compound to 2,4-dinitrophenol leads to a significant change in the UV-Vis spectrum, with the formation of the 2,4-dinitrophenolate (B1223059) ion at basic pH, which has a strong absorbance around 400 nm. This spectral shift is the basis for its use in kinetic assays. This compound itself does not have a significant absorbance at 400 nm.[4]

Experimental Protocols

Synthesis of this compound

A plausible method for the synthesis of this compound involves the esterification of 2,4-dinitrophenol with acetic anhydride (B1165640).

Materials:

-

2,4-Dinitrophenol

-

Acetic anhydride

-

Concentrated sulfuric acid (catalyst)

-

Ice bath

-

Beaker

-

Stirring rod

-

Filtration apparatus

Procedure:

-

In a beaker, dissolve 2,4-dinitrophenol in a minimal amount of acetic anhydride.

-

Carefully add a few drops of concentrated sulfuric acid as a catalyst while stirring.

-

Gently heat the mixture if necessary to initiate the reaction, then allow it to proceed at room temperature or with gentle warming for a specified time (e.g., 30-60 minutes).

-

After the reaction is complete, pour the mixture into a beaker of ice-cold water to precipitate the crude this compound.

-

Collect the solid product by vacuum filtration and wash it with cold water to remove any unreacted acetic anhydride and sulfuric acid.

Purification by Recrystallization

The crude this compound can be purified by recrystallization from a suitable solvent.

Materials:

-

Crude this compound

-

Ethanol (B145695) (or another suitable solvent)

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Buchner funnel and filter flask

Procedure:

-

Place the crude product in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

-

Allow the hot solution to cool slowly to room temperature to form crystals.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.

-

Dry the crystals, for example, in a desiccator.

Kinetic Analysis of Hydrolysis by Stopped-Flow Spectrophotometry

The hydrolysis of this compound can be monitored using a stopped-flow spectrophotometer by observing the formation of the 2,4-dinitrophenolate ion.[4]

Materials:

-

This compound stock solution (e.g., in a suitable organic solvent)

-

Buffer solution at the desired pH

-

Stopped-flow spectrophotometer

-

Syringes for the stopped-flow instrument

Procedure:

-

Prepare a solution of this compound in one syringe of the stopped-flow instrument. The final concentration in the reaction mixture should be in the micromolar range (e.g., 88 µM).[4]

-

Prepare a solution of the desired buffer (e.g., a basic solution like 0.25 M NaOH for rapid hydrolysis) in the second syringe.[4]

-

Set the spectrophotometer to monitor the absorbance at 400 nm, which is the λmax for the 2,4-dinitrophenolate ion.[4]

-

Rapidly mix the two solutions in the stopped-flow instrument.

-

Record the change in absorbance over time. Data is typically collected for a few seconds with a high time resolution (e.g., every 12.5 ms).[4]

-

Analyze the resulting kinetic trace to determine the rate constant of the hydrolysis reaction. The data can be fitted to an appropriate kinetic model (e.g., pseudo-first-order kinetics if one reactant is in large excess).

Visualizations

Synthesis and Purification Workflow

Caption: A flowchart illustrating the key steps in the synthesis and subsequent purification of this compound.

Hydrolysis Kinetics Experimental Workflow

Caption: A workflow diagram outlining the process of studying the hydrolysis kinetics of this compound using stopped-flow spectrophotometry.

Safety Information

This compound should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound may cause skin and eye irritation.[3] In case of contact, rinse the affected area with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.[3] For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable tool for researchers, particularly in the study of enzyme kinetics. A thorough understanding of its physicochemical properties, as outlined in this guide, is essential for its effective and safe use in the laboratory. The provided experimental protocols offer a starting point for the synthesis, purification, and kinetic analysis of this compound, which can be adapted and optimized for specific research needs.

References

An In-depth Technical Guide to the Nucleophilic Substitution Mechanism of 2,4-Dinitrophenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4-Dinitrophenyl acetate (B1210297) (DNPA) is a pivotal substrate in the study of reaction mechanisms, particularly nucleophilic acyl substitution. Its reactivity is primarily governed by the exceptional stability of the 2,4-dinitrophenoxide leaving group, a consequence of substantial charge delocalization by the two electron-withdrawing nitro groups. This guide elucidates the core mechanistic pathways of DNPA with various nucleophiles, focusing on the widely accepted stepwise addition-elimination mechanism involving a tetrahedral intermediate. We will explore the kinetics of these reactions, the factors influencing their rates, and provide detailed experimental protocols for their study.

The Core Mechanism: Stepwise Nucleophilic Acyl Substitution

The reaction of 2,4-dinitrophenyl acetate with a nucleophile (Nu⁻) predominantly follows a two-step, addition-elimination pathway. This mechanism is fundamental to the behavior of many carboxylic acid derivatives.[1][2]

Step 1: Nucleophilic Addition The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon of the ester. This leads to the cleavage of the C=O π bond and the formation of a transient, sp³-hybridized tetrahedral intermediate.[3] This step is often the rate-determining step, particularly with strong nucleophiles.

Step 2: Elimination of the Leaving Group The unstable tetrahedral intermediate rapidly collapses. The C=O double bond is reformed, and this is accompanied by the expulsion of the most stable (least basic) group attached to the former carbonyl carbon. In the case of DNPA, the 2,4-dinitrophenoxide ion is an excellent leaving group, making its departure highly favorable.[1][4]

The overall transformation results in the substitution of the acyloxy group with the incoming nucleophile.

The Role of the Leaving Group

The rate of a nucleophilic acyl substitution reaction is critically dependent on the ability of the leaving group to depart.[1][4] A good leaving group is a weak base, meaning its conjugate acid is strong.[4][5][6] The 2,4-dinitrophenoxide ion is an exceptionally stable leaving group because the negative charge is delocalized across the aromatic ring and is strongly stabilized by the inductive and resonance effects of the two nitro groups. The pKa of its conjugate acid, 2,4-dinitrophenol, is approximately 4.1, indicating a relatively strong acid and a very stable conjugate base.

Competing Mechanisms

While the stepwise mechanism is prevalent, some studies, particularly with potent nucleophiles like hydrazine (B178648) in methanol, suggest a concerted mechanism where bond formation and bond cleavage occur simultaneously.[7][8][9][10] However, for most common nucleophiles, the formation of a tetrahedral intermediate is the accepted pathway. The reaction of DNPA proceeds almost exclusively through acyl-oxygen scission, as the 2,4-dinitrophenoxide is a far better leaving group than the acetate ion would be.[9]

Visualizing the Reaction Pathway

The logical flow of the nucleophilic acyl substitution mechanism can be visualized as follows.

Caption: The stepwise addition-elimination mechanism for this compound.

Reaction Kinetics and Quantitative Data

The hydrolysis of this compound is a well-studied reaction that serves as a benchmark for kinetic analysis.[11] The reaction rate is highly dependent on pH, with base-catalyzed hydrolysis becoming dominant as the pH increases.[12][13] Under conditions where the nucleophile (e.g., H₂O or OH⁻) is in large excess, the reaction follows pseudo-first-order kinetics.

Hydrolysis Kinetics Data

The following table summarizes kinetic data for the hydrolysis of DNPA at 22.5°C. The pseudo-first-order rate constants (k) illustrate the significant influence of pH.

| pH | Temperature (°C) | Pseudo-First-Order Rate Constant, k (s⁻¹) |

| 5.0 | 22.5 | 4.4 x 10⁻⁵ |

| 8.5 | 22.5 | 5.1 x 10⁻⁴ |

| Data derived from publicly available kinetic studies.[12] |

Leaving Group Ability and pKa

The stability of a leaving group is inversely related to the pKa of its conjugate acid. A lower pKa signifies a better leaving group.

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Leaving Group Ability |

| Cl⁻ | HCl | -7 | Excellent |

| 2,4-Dinitrophenoxide | 2,4-Dinitrophenol | ~4.1 | Very Good |

| CH₃COO⁻ | CH₃COOH | 4.76 | Moderate |

| HO⁻ | H₂O | 15.7 | Poor |

| H₂N⁻ | NH₃ | 38 | Very Poor |

| pKa values are approximate and serve for comparison.[4][5] |

Experimental Protocols

Kinetic Analysis of DNPA Hydrolysis via UV-Vis Spectrophotometry

This protocol describes a method to determine the rate constant for the hydrolysis of this compound by monitoring the formation of the 2,4-dinitrophenoxide ion, which has a strong absorbance at approximately 400-426 nm.[11][14]

Objective: To measure the pseudo-first-order rate constant for the hydrolysis of DNPA at a given pH.

Materials:

-

This compound (DNPA)

-

Buffer solution of desired pH (e.g., phosphate (B84403) buffer for pH 8.5)

-

Solvent (e.g., acetonitrile (B52724) or DMSO, if needed to dissolve DNPA)

-

UV-Vis Spectrophotometer with temperature control

-

Quartz cuvettes

-

Stopped-flow apparatus (for very fast reactions) or standard micropipettes

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of DNPA (e.g., 10 mM in acetonitrile).

-

Prepare the buffer solution at the desired pH and ionic strength. Equilibrate the buffer to the target temperature (e.g., 25°C).

-

-

Spectrophotometer Setup:

-

Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) for the 2,4-dinitrophenoxide ion (approx. 400 nm).

-

Set the instrument to kinetic mode to record absorbance as a function of time.

-

Blank the instrument using the buffer solution.

-

-

Reaction Initiation and Data Collection:

-

Add a known volume of the temperature-equilibrated buffer solution to a cuvette.

-

Initiate the reaction by rapidly injecting a small volume of the DNPA stock solution into the cuvette. The final concentration of DNPA should be low (e.g., 50-100 µM) to ensure pseudo-first-order conditions.

-

Immediately begin data collection, recording absorbance at regular intervals until the reaction is complete (i.e., absorbance reaches a plateau).

-

-

Data Analysis:

-

The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance (A) versus time (t) data to the first-order rate equation: A(t) = A_∞ - (A_∞ - A₀)e^(-k_obs * t) where A₀ is the initial absorbance and A_∞ is the final absorbance.

-

Alternatively, a plot of ln(A_∞ - A(t)) versus time will yield a straight line with a slope of -k_obs.

-

Experimental Workflow Diagram

Caption: A typical experimental workflow for kinetic analysis of DNPA hydrolysis.

Conclusion

This compound serves as an exemplary substrate for investigating nucleophilic acyl substitution reactions. Its mechanism is dominated by a stepwise addition-elimination pathway, with the reaction rate profoundly influenced by the nucleophile's strength and the exceptional stability of the 2,4-dinitrophenoxide leaving group. The straightforward kinetic analysis of its hydrolysis provides a robust experimental model for exploring the fundamental principles of organic reaction mechanisms, offering valuable insights for researchers in chemical synthesis and drug development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. ncert.nic.in [ncert.nic.in]

- 4. youtube.com [youtube.com]

- 5. brainly.com [brainly.com]

- 6. byjus.com [byjus.com]

- 7. Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects | Ibrahim | International Journal of Chemistry | CCSE [ccsenet.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. merel.si [merel.si]

- 12. web.viu.ca [web.viu.ca]

- 13. Solved 3. Consider the hydrolysis of 2,4-dinitrophenyl | Chegg.com [chegg.com]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Stability and Storage of 2,4-Dinitrophenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage conditions for 2,4-dinitrophenyl acetate (B1210297) (DNPA). Understanding the chemical stability of this reagent is critical for ensuring the accuracy and reproducibility of experimental results. This document details its degradation pathways, storage recommendations, and handling procedures.

Chemical Properties and Stability Overview

2,4-Dinitrophenyl acetate is a yellow to orange crystalline powder that is stable under recommended storage conditions.[1] However, as a nitroaromatic compound, it possesses inherent reactivity and is susceptible to degradation under certain conditions. The primary degradation pathway in the presence of moisture is hydrolysis. It is also classified as a flammable solid and should be handled with care.

Key Stability Considerations:

-

Hydrolysis: The ester linkage is susceptible to cleavage in aqueous environments.

-

Thermal Decomposition: Elevated temperatures can lead to decomposition, producing hazardous gases.

-

Incompatible Materials: Contact with strong bases, acids, oxidizing agents, and reducing agents can lead to vigorous and potentially hazardous reactions.

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage and handling guidelines should be strictly adhered to:

| Condition | Recommendation | Reference(s) |

| Temperature | Store in a cool, dry place. | [2] |

| Atmosphere | Store in a well-ventilated area. | [2] |

| Container | Keep container tightly closed. | [2] |

| Incompatibilities | Store away from incompatible materials such as strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides. Keep away from sources of ignition as it is a flammable solid. | [2] |

| Handling | Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid formation of dust and aerosols. |

Degradation Pathways

The primary degradation pathway for this compound is hydrolysis, particularly under basic conditions. Thermal decomposition is also a significant consideration at elevated temperatures.

Hydrolysis

In the presence of water, this compound undergoes hydrolysis to yield 2,4-dinitrophenol (B41442) and acetic acid. This reaction is significantly accelerated by the presence of bases (hydroxide ions) or other nucleophiles.[4][5][6][7]

The reaction proceeds via a nucleophilic acyl substitution mechanism. Under basic conditions, the hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.

The rate of hydrolysis is dependent on pH and temperature. The following tables summarize the pseudo-first-order rate constants for the hydrolysis of this compound under different conditions.

Table 1: Pseudo-First-Order Rate Constants for Hydrolysis at 22.5°C

| pH | Time (min) | [2,4-DNPA] (µM) |

| 5.0 | 0 | 100 |

| 11.0 | 97.1 | |

| 21.5 | 95.2 | |

| 33.1 | 90.6 | |

| 42.6 | 90.1 | |

| 51.4 | 88.5 | |

| 60.4 | 85.0 | |

| 68.9 | 83.6 | |

| 75.5 | 81.5 | |

| 8.5 | 0 | 100 |

| 4.9 | 88.1 | |

| 10.1 | 74.3 | |

| 15.4 | 63.6 | |

| 25.2 | 47.7 | |

| 30.2 | 41.2 | |

| 35.1 | 33.8 | |

| 44.0 | 26.6 | |

| 57.6 | 17.3 |

Thermal Decomposition

At elevated temperatures, this compound is expected to decompose. While specific studies on the thermal decomposition of the acetate are limited, data from the related compound, 2,4,N-trinitro anilino acetic acid, suggests that decomposition of such nitroaromatic compounds involves the scission of the N-NO2 bond.[8] The hazardous decomposition products of similar compounds include:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO2)

-

Nitrogen oxides (NOx)

It is crucial to avoid heating this compound unless under controlled experimental conditions, as it may decompose explosively.

Incompatible Materials

Contact with the following materials should be avoided to prevent vigorous reactions and potential hazards:

-

Strong Bases: As detailed in the hydrolysis section, strong bases will rapidly accelerate the decomposition of this compound.

-

Strong Acids: While hydrolysis is slower under acidic conditions, strong acids can act as catalysts.

-

Strong Oxidizing Agents: The nitro groups on the aromatic ring make the compound susceptible to reactions with strong oxidants.

-

Reducing Agents: These can react with the nitro groups.

The reaction with strong bases like sodium hydroxide is a well-characterized nucleophilic acyl substitution.[9] The specific reaction pathways with other incompatible materials are not as well-documented but are likely to involve the reactive nitro and ester functional groups.

Experimental Protocols

Protocol for Monitoring Hydrolysis by UV-Vis Spectrophotometry

The hydrolysis of this compound can be conveniently monitored by UV-Vis spectrophotometry due to the formation of the chromophoric product, 2,4-dinitrophenol (or its phenoxide form).

Objective: To determine the rate of hydrolysis of this compound under specific pH and temperature conditions.

Materials:

-

This compound

-

Buffer solutions of desired pH

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Thermostatted cuvette holder

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or ethanol) to ensure solubility.

-

Prepare buffer solutions at the desired pH values.

-

-

Spectrophotometer Setup:

-

Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the 2,4-dinitrophenoxide ion, which is approximately 400 nm.

-

Use the appropriate buffer solution as a blank to zero the instrument.

-

Equilibrate the thermostatted cuvette holder to the desired reaction temperature.

-

-

Kinetic Measurement:

-

Add a small aliquot of the this compound stock solution to a cuvette containing the pre-warmed buffer solution. The final concentration of the organic solvent should be kept low to minimize its effect on the reaction rate.

-

Immediately start recording the absorbance at regular time intervals.

-

Continue data collection until the reaction is complete, as indicated by a stable absorbance reading.

-

-

Data Analysis:

-

Plot absorbance versus time.

-

For a pseudo-first-order reaction, plot ln(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t.

-

The pseudo-first-order rate constant (k_obs) can be determined from the negative of the slope of this plot.

-

References

- 1. researchgate.net [researchgate.net]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. piochem.com [piochem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. eijas.com [eijas.com]

- 8. ias.ac.in [ias.ac.in]

- 9. Dual Role of 2,4-Dinitrophenyl Acetic Acid as Analyte and Indicator in Conventional Acid-Base Titration [article.sapub.org]

Hydrolysis Kinetics of 2,4-Dinitrophenyl Acetate in Aqueous Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis kinetics of 2,4-dinitrophenyl acetate (B1210297) (DNPA) in aqueous solutions. It is designed to serve as a valuable resource for professionals in research, science, and drug development who are engaged in studies where the stability and degradation of ester-containing compounds are of critical importance. This document delves into the fundamental principles governing the hydrolysis of DNPA, presenting quantitative kinetic data, detailed experimental protocols, and visual representations of the underlying chemical processes.

Introduction to Ester Hydrolysis

Ester hydrolysis is a fundamental chemical reaction wherein an ester is cleaved into a carboxylic acid and an alcohol through the action of water.[1] This process can be significantly influenced by the presence of catalysts, most commonly acids or bases.[2] The rate of hydrolysis is dependent on several factors, including pH, temperature, and the structure of the ester itself.

2,4-Dinitrophenyl acetate is an activated ester, meaning the dinitrophenyl group is a strong electron-withdrawing group, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. This property makes DNPA a useful model compound for studying ester hydrolysis kinetics. The overall reaction for the hydrolysis of this compound is depicted below:

O₂N-C₆H₃-O-C(O)CH₃ + H₂O → O₂N-C₆H₃-OH + CH₃COOH

(this compound + Water → 2,4-Dinitrophenol + Acetic Acid)

The kinetics of this reaction can be described by a rate law that accounts for contributions from acid-catalyzed, neutral (water-mediated), and base-catalyzed pathways. However, for this compound, the acid-catalyzed reaction is generally considered unimportant at a pH greater than 2.[3][4] The overall observed pseudo-first-order rate constant (k_obs) can be expressed as:

k_obs = k_A[H⁺] + k_N + k_B[OH⁻]

Where:

-

k_A is the second-order rate constant for acid-catalyzed hydrolysis.

-

k_N is the pseudo-first-order rate constant for neutral hydrolysis.

-

k_B is the second-order rate constant for base-catalyzed hydrolysis.

Quantitative Kinetic Data

The rate of hydrolysis of this compound is highly dependent on pH and temperature. The following tables summarize key quantitative data gathered from kinetic studies.

Hydrolysis of this compound at 22.5°C

The following data illustrates the change in concentration of this compound over time at pH 5.0 and pH 8.5 in a homogeneous aqueous solution at 22.5°C.[3][5]

| Time (min) | [2,4-DNPA] (µM) at pH 5.0 | Time (min) | [2,4-DNPA] (µM) at pH 8.5 |

| 0 | 100.0 | 0 | 100.0 |

| 11.0 | 97.1 | 4.9 | 88.1 |

| 21.5 | 95.2 | 10.1 | 74.3 |

| 33.1 | 90.6 | 15.4 | 63.6 |

| 42.6 | 90.1 | 25.2 | 47.7 |

| 51.4 | 88.5 | 30.2 | 41.2 |

| 60.4 | 85.0 | 35.1 | 33.8 |

| 68.9 | 83.6 | 44.0 | 26.6 |

| 75.5 | 81.5 | 57.6 | 17.3 |

Table 1: Concentration of this compound vs. Time at 22.5°C[3][5]

From this data, the pseudo-first-order rate constants (k_obs) can be determined by plotting the natural logarithm of the concentration of 2,4-DNPA versus time.

Rate Constants for Neutral and Base-Catalyzed Hydrolysis at 22.5°C

Based on the kinetic data at different pH values, the rate constants for the neutral (k_N) and base-enhanced (k_B) hydrolysis of 2,4-DNPA at 22.5°C can be derived.[3]

| Rate Constant | Value | Units |

| k_N (Neutral) | 4.4 x 10⁻⁵ | s⁻¹ |

| k_B (Base-Enhanced) | 9.6 | M⁻¹s⁻¹ |

Table 2: Rate Constants for Neutral and Base-Enhanced Hydrolysis at 22.5°C[3]

Temperature Dependence of Neutral Hydrolysis

The rate of the neutral hydrolysis of this compound is also dependent on temperature, following the Arrhenius equation.

| Temperature (°C) | k_N (s⁻¹) |

| 17.7 | 3.1 x 10⁻⁵ |

| 22.5 | 4.4 x 10⁻⁵ |

| 25.0 | 5.2 x 10⁻⁵ |

| 30.0 | 7.5 x 10⁻⁵ |

Table 3: Temperature Dependence of the Neutral Hydrolysis Rate Constant (k_N)[3][5]

From this data, the Arrhenius activation energy (Ea) for the neutral hydrolysis of 2,4-DNPA can be calculated by plotting ln(k_N) versus 1/T.

Experimental Protocols

The study of ester hydrolysis kinetics typically involves monitoring the change in concentration of the ester or one of the products over time. Common techniques include titration and spectrophotometry.

General Protocol for Determining Hydrolysis Kinetics

A common method for determining the rate constant of ester hydrolysis involves the following steps:[6][7][8]

-

Solution Preparation: Prepare a stock solution of the ester (e.g., this compound) in a suitable solvent. Also, prepare buffer solutions to maintain a constant pH throughout the experiment.

-

Reaction Initiation: Initiate the hydrolysis reaction by mixing the ester solution with the buffer solution at a constant temperature.

-

Sample Collection: At regular time intervals, withdraw aliquots of the reaction mixture.

-

Reaction Quenching: Stop the reaction in the collected aliquots. This can be achieved by rapid cooling or by adding a substance that neutralizes the catalyst.

-

Analysis: Analyze the concentration of the remaining ester or the formed product in each aliquot.

-

Titration: The amount of carboxylic acid produced can be determined by titration with a standardized base solution.[6][7]

-

Spectrophotometry: If the ester or one of the products has a distinct UV-Vis absorption spectrum, its concentration can be monitored by measuring the absorbance at a specific wavelength. For this compound hydrolysis, the formation of the 2,4-dinitrophenolate (B1223059) ion can be monitored spectrophotometrically.

-

-

Data Analysis: Plot the concentration of the reactant or product as a function of time and fit the data to the appropriate integrated rate law to determine the rate constant.

Protocol for Base-Catalyzed Hydrolysis (Saponification)

The base-catalyzed hydrolysis of esters, also known as saponification, is a widely studied reaction.[9][10]

-

Reagents: A known concentration of the ester and a standardized solution of a strong base (e.g., NaOH) are required.

-

Procedure: a. Mix the ester and the base solution in a reaction vessel maintained at a constant temperature. b. At various time points, withdraw a known volume of the reaction mixture. c. Quench the reaction by adding an excess of a standard acid solution. d. Back-titrate the unreacted acid with a standard base solution to determine the amount of base consumed by the hydrolysis reaction at that time point.

-

Calculation: The concentration of the ester at different times can be calculated from the amount of base consumed, and the second-order rate constant can be determined from the appropriate integrated rate law.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key mechanisms and workflows associated with the hydrolysis of this compound.

Figure 1: Mechanisms of Base-Catalyzed and Neutral Hydrolysis of this compound.

Figure 2: General Experimental Workflow for Determining Hydrolysis Kinetics.

Conclusion

The hydrolysis of this compound serves as an excellent model system for understanding the kinetics of ester cleavage in aqueous environments. The reaction is subject to both neutral and base-catalyzed pathways, with the latter becoming dominant at higher pH. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and scientists to design and interpret experiments related to ester stability. A thorough understanding of these kinetic principles is essential in various fields, including drug development, where the hydrolytic stability of ester-containing prodrugs and formulations is a critical determinant of their efficacy and shelf-life.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 3. web.viu.ca [web.viu.ca]

- 4. Solved 3. Consider the hydrolysis of 2,4-dinitrophenyl | Chegg.com [chegg.com]

- 5. web.viu.ca [web.viu.ca]

- 6. rkmvccrahara.org [rkmvccrahara.org]

- 7. nitt.edu [nitt.edu]

- 8. researchgate.net [researchgate.net]

- 9. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]

- 10. chemrxiv.org [chemrxiv.org]

Spectroscopic Profile of 2,4-Dinitrophenyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,4-Dinitrophenyl acetate (B1210297), a molecule of interest in various chemical and biological research domains. The following sections detail its Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) characteristics, offering a foundational dataset for its identification, quantification, and study of its chemical behavior.

UV-Visible Spectroscopic Properties

2,4-Dinitrophenyl acetate (DNPA) exhibits characteristic absorption in the ultraviolet region of the electromagnetic spectrum. The position of the maximum absorption (λmax) is influenced by the solvent environment. While specific experimental data for the λmax of DNPA can vary slightly between sources and experimental conditions, it is generally observed to be below 400 nm. For instance, in methanol, the UV spectrum of a related compound, 2,4-dinitrophenol (B41442), shows an absorption maximum at 316 nm.[1] It is important to note that DNPA itself does not exhibit absorbance at 400 nm, a wavelength where its hydrolysis product, 2,4-dinitrophenol (DNP), strongly absorbs. This distinction is often utilized in kinetic studies of ester hydrolysis.

Table 1: UV-Vis Absorption Data

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| This compound | Methanol | ~280-300 (estimated) | Data not available |

| 2,4-Dinitrophenol (hydrolysis product) | Methanol | 316 | Data not available |

| 2,4-Dinitrophenol (hydrolysis product) | Alkaline solution | 400 | Data not available |

Note: The λmax for this compound is an estimation based on the typical absorption of nitrophenyl esters and the lack of absorbance at 400 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopic Properties

NMR spectroscopy provides detailed information about the molecular structure of this compound. The chemical shifts (δ) in both ¹H and ¹³C NMR are influenced by the electron-withdrawing nature of the two nitro groups and the acetate moiety.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and the methyl protons of the acetate group. The aromatic region typically displays a complex splitting pattern due to the coupling between the non-equivalent protons on the dinitrophenyl ring.

Table 2: ¹H NMR Chemical Shift Data

| Proton Assignment | Chemical Shift (δ, ppm) (Estimated) | Multiplicity | Coupling Constant (J, Hz) (Estimated) |

| H-3 | ~8.9 | d | ~2.5 |

| H-5 | ~8.5 | dd | ~9.0, 2.5 |

| H-6 | ~7.6 | d | ~9.0 |

| -CH₃ (acetate) | ~2.4 | s | - |

Note: The chemical shifts and coupling constants are estimations based on typical values for substituted dinitrophenyl compounds in a standard deuterated solvent like CDCl₃. Actual values may vary.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound provides information on the carbon framework of the molecule. The chemical shifts are significantly influenced by the attached functional groups.

Table 3: ¹³C NMR Chemical Shift Data

| Carbon Assignment | Chemical Shift (δ, ppm) (Estimated) |

| C=O (acetate) | ~168 |

| C-1 | ~148 |

| C-2 | ~142 |

| C-3 | ~122 |

| C-4 | ~150 |

| C-5 | ~130 |

| C-6 | ~128 |

| -CH₃ (acetate) | ~21 |

Note: The chemical shifts are estimations based on typical values for substituted dinitrophenyl compounds and phenyl acetates in a standard deuterated solvent like CDCl₃. Actual values may vary.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

UV-Vis Spectroscopy

Objective: To determine the ultraviolet-visible absorption spectrum of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., methanol, ethanol, or acetonitrile)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent. From the stock solution, prepare a series of dilutions to a final concentration suitable for UV-Vis analysis (typically in the micromolar range).

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 200-500 nm).

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it with the sample. Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the recorded spectrum. If performing quantitative analysis, use the absorbance at λmax and the Beer-Lambert law (A = εcl) to determine the concentration, provided the molar absorptivity (ε) is known.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials:

-

This compound

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆)

-

NMR spectrometer

-

5 mm NMR tubes

-

Pipettes

Procedure:

-

Sample Preparation: Dissolve approximately 5-20 mg of this compound in about 0.6-0.7 mL of the chosen deuterated solvent directly in an NMR tube.

-

Instrument Setup: The NMR spectrometer should be properly tuned and shimmed by a trained operator to ensure optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. As the natural abundance of ¹³C is low, a larger number of scans will be required compared to ¹H NMR. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing and Analysis: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra should be phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound.

Caption: A generalized workflow for the UV-Vis and NMR analysis of this compound.

Structure-Spectra Relationship

The following diagram illustrates the logical relationship between the molecular structure of this compound and its key spectroscopic features.

Caption: Relationship between the structure of this compound and its spectral features.

References

Theoretical Calculations of 2,4-Dinitrophenyl Acetate Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dinitrophenyl acetate (B1210297) (DNPA) is a reactive ester frequently employed as a substrate in biochemical assays and a reagent in organic synthesis. Its reactivity is primarily attributed to the presence of two electron-withdrawing nitro groups on the phenyl ring, which makes the 2,4-dinitrophenoxide a good leaving group. Understanding the underlying mechanisms of DNPA's reactions, particularly its hydrolysis, is crucial for its application in various scientific domains. Theoretical calculations, especially those based on Density Functional Theory (DFT), provide a powerful tool to elucidate the intricate details of reaction pathways, transition states, and the factors governing reactivity at a molecular level.

This technical guide provides a comprehensive overview of the theoretical approaches to understanding the reactivity of 2,4-dinitrophenyl acetate. While direct and extensive computational studies on DNPA are not abundant in publicly accessible literature, this guide synthesizes information from theoretical studies on analogous ester systems and experimental data on DNPA to present a coherent picture of its reactivity.

Core Concepts: Reactivity of this compound

The reactivity of this compound is centered around nucleophilic acyl substitution. In this reaction, a nucleophile attacks the electrophilic carbonyl carbon of the acetate group, leading to the cleavage of the acyl-oxygen bond and the departure of the 2,4-dinitrophenoxide leaving group. The two primary mechanisms considered for this process are a stepwise (addition-elimination) mechanism and a concerted mechanism.

-

Stepwise (Addition-Elimination) Mechanism: This mechanism involves the formation of a tetrahedral intermediate. The nucleophile first adds to the carbonyl carbon, breaking the pi bond and forming a transient, negatively charged tetrahedral species. In the subsequent step, the carbonyl pi bond is reformed, and the leaving group is expelled. The rate-determining step can be either the formation of the tetrahedral intermediate or its breakdown. For reactions of 2,4-dinitrophenyl furoates with phenoxides, the nucleophilic attack to form the tetrahedral intermediate is the rate-determining step[1].

-

Concerted Mechanism: In a concerted mechanism, the bond formation with the nucleophile and the bond breaking with the leaving group occur simultaneously in a single transition state, without the formation of a stable intermediate. Some studies on the hydrazinolysis of this compound in methanol (B129727) suggest a concerted mechanism.[2][3][4][5]

The preferred pathway is influenced by several factors, including the nature of the nucleophile, the solvent, and the stability of the leaving group. The highly stable 2,4-dinitrophenoxide anion, due to resonance and the strong electron-withdrawing effect of the nitro groups, makes it an excellent leaving group, which is a key determinant of DNPA's high reactivity.

Computational Methodologies for Reactivity Studies

Theoretical investigations of reaction mechanisms, such as the hydrolysis of this compound, typically employ quantum chemical calculations to map out the potential energy surface of the reaction. Density Functional Theory (DFT) is a widely used method for these studies due to its favorable balance of accuracy and computational cost.

A general workflow for the computational study of a reaction mechanism is as follows:

Caption: A generalized workflow for the computational investigation of a reaction mechanism.

Detailed Methodological Steps:

-

Geometry Optimization: The first step involves finding the minimum energy structures (geometries) of the reactants, products, and any proposed intermediates. This is typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G). For instance, in a study of 2,4,6-trinitrophenylbenzoate derivatives, the B3LYP method with a 6-31G basis set was used for geometry optimization[6].

-

Frequency Calculations: To confirm that the optimized structures correspond to energy minima (reactants, products, intermediates) or first-order saddle points (transition states), vibrational frequency calculations are performed. A minimum energy structure will have all real (positive) frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Transition State Search: Locating the transition state is a critical and often challenging part of the computational study. Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are employed to find the saddle point on the potential energy surface that connects the reactants and products (or intermediates).

-

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, an IRC calculation is performed to verify that it correctly connects the desired reactants and products. This calculation traces the minimum energy path downhill from the transition state to the corresponding energy minima.

-

Solvation Effects: Since most reactions occur in solution, it is crucial to account for the effect of the solvent. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly used to approximate the influence of the solvent on the energies of the solute molecules.

Theoretical Pathways for this compound Hydrolysis

Based on computational studies of analogous ester hydrolysis reactions, we can propose the likely theoretical pathways for the hydrolysis of this compound under neutral/basic conditions.

Base-Promoted Hydrolysis: A Stepwise Mechanism

The base-promoted hydrolysis of esters typically proceeds through a stepwise addition-elimination mechanism.[7]

Caption: The stepwise mechanism for the base-promoted hydrolysis of this compound.

In this pathway, the hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, expelling the 2,4-dinitrophenoxide anion to yield the acetate and the phenoxide. Computational studies would focus on calculating the energies of the transition states (TS1 and TS2) and the tetrahedral intermediate to determine the rate-determining step.

Water-Mediated Hydrolysis: Concerted vs. Stepwise

In neutral hydrolysis, water acts as the nucleophile. Due to the weaker nucleophilicity of water compared to hydroxide, the reaction is slower. Theoretical studies on similar systems have explored both concerted and stepwise pathways.

Caption: Plausible concerted and stepwise pathways for the neutral hydrolysis of DNPA.

Computational modeling can help distinguish between these pathways by comparing the activation barriers for the concerted transition state versus the stepwise pathway. The inclusion of additional water molecules acting as catalysts (proton relays) is often necessary to obtain realistic activation energies.

Quantitative Data

| Parameter | Value | Conditions | Reference |

| Neutral Hydrolysis | |||

| Rate Constant (k_N) | 4.4 x 10⁻⁵ s⁻¹ | 22.5°C | [8] |

| Activation Energy (E_a) | 78.6 kJ/mol | [8] | |

| Base-Enhanced Hydrolysis | |||

| Rate Constant (k_B) | Varies with pH | 22.5°C | [8] |

For comparison, theoretical studies on the hydrolysis of other esters, such as triacetin, have reported activation energies in the range of 7-15 kcal/mol in the solution phase, as determined by DFT calculations.[3] It is important to note that direct comparison is challenging due to differences in the ester structure, reaction conditions, and computational methods.

Conclusion

Theoretical calculations offer invaluable insights into the reactivity of molecules like this compound. By employing methods such as Density Functional Theory, researchers can elucidate complex reaction mechanisms, identify transition states, and quantify activation energies. While a dedicated, comprehensive computational study on this compound is yet to be widely published, the principles derived from theoretical investigations of analogous ester systems, coupled with existing experimental data, provide a robust framework for understanding its reactivity. The key to DNPA's high reactivity lies in the exceptional stability of the 2,4-dinitrophenoxide leaving group, a feature that can be rationalized and quantified through computational chemistry. Future theoretical studies are encouraged to provide a more detailed and quantitative picture of the reaction dynamics of this important chemical probe.

References

Historical Applications of 2,4-Dinitrophenyl Acetate in Biochemistry: A Technical Guide

Introduction

2,4-Dinitrophenyl acetate (B1210297) (DNPA) is a chemical compound that has historically served as a valuable tool in the field of biochemistry, primarily as a chromogenic substrate for the study of enzyme kinetics. While its structural relative, 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), famously known as Sanger's reagent, was pivotal in protein sequencing, the applications of DNPA have been more specifically focused on the characterization of esterase activity. This technical guide provides an in-depth overview of the historical applications of 2,4-Dinitrophenyl acetate in biochemistry, with a focus on its use in enzyme assays, including quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical processes.

Primary Application: A Chromogenic Substrate for Enzyme Kinetics

The principal historical application of this compound in biochemistry has been as a substrate for monitoring the activity of various esterases, most notably chymotrypsin (B1334515). The utility of DNPA in these assays stems from the properties of its hydrolysis product, 2,4-dinitrophenolate (B1223059). Upon enzymatic cleavage of the ester bond in DNPA, the colorless substrate is converted into acetate and the intensely yellow-colored 2,4-dinitrophenolate anion. The concentration of this colored product can be easily and continuously monitored using a spectrophotometer at a wavelength of approximately 400 nm, providing a direct measure of the rate of the enzymatic reaction.[1]

This application became particularly prominent in the mid-20th century with the advancement of stopped-flow kinetics, a technique that allows for the study of rapid biochemical reactions. The hydrolysis of DNPA by sodium hydroxide (B78521) has been used as a standard reaction to test the performance of fast kinetic instruments since 1969.[1]

Quantitative Data on the Hydrolysis of this compound

The rate of hydrolysis of this compound is dependent on factors such as pH and temperature. The following table summarizes kinetic data for the hydrolysis of DNPA under various conditions, providing a baseline for its chemical stability and reactivity.

| Condition | Rate Constant (k) | Temperature (°C) | Reference |

| pH 5.0 | 2.65 x 10⁻³ min⁻¹ (pseudo-first-order) | 22.5 | [2] |

| pH 8.5 | 3.06 x 10⁻² min⁻¹ (pseudo-first-order) | 22.5 | [2] |

| Neutral Hydrolysis (kN) | 4.4 x 10⁻⁵ s⁻¹ | 22.5 | [2] |

| Neutral Hydrolysis (kN) | 3.1 x 10⁻⁵ s⁻¹ | 17.7 | [2] |

| Neutral Hydrolysis (kN) | 5.2 x 10⁻⁵ s⁻¹ | 25.0 | [2] |

| Neutral Hydrolysis (kN) | 7.5 x 10⁻⁵ s⁻¹ | 30.0 | [2] |

| 0.25 M NaOH | 5.81 s⁻¹ (first-order) | Not Specified | [1] |

Experimental Protocols

Enzymatic Assay of Chymotrypsin using this compound

This protocol describes a typical experiment to determine the kinetic parameters of chymotrypsin using DNPA as a substrate.

Materials:

-

α-Chymotrypsin solution of known concentration (e.g., in 1 mM HCl)

-

This compound (DNPA) stock solution (e.g., in a minimal amount of a suitable organic solvent like acetonitrile (B52724) and then diluted in buffer)

-

Phosphate (B84403) buffer (0.05 M, various pH values to study pH dependence)

-

Spectrophotometer capable of measuring absorbance at 400 nm

-

Stopped-flow apparatus (for rapid kinetic measurements) or standard cuvettes

-

Thermostatted cell holder to maintain constant temperature

Procedure:

-

Preparation of Reagents:

-

Prepare a series of DNPA solutions of varying concentrations in the desired phosphate buffer. The final concentration of the organic solvent should be kept low to avoid affecting enzyme activity.

-

Prepare a working solution of α-chymotrypsin in the same buffer. The enzyme concentration should be chosen to ensure a measurable rate of reaction.

-

-

Spectrophotometer Setup:

-

Set the spectrophotometer to measure absorbance at 400 nm.

-

Equilibrate the instrument and the reaction buffer to the desired temperature (e.g., 25 °C).

-

-

Kinetic Measurement (Standard Assay):

-

To a cuvette, add the appropriate volume of phosphate buffer and the DNPA solution.

-

Initiate the reaction by adding a small volume of the α-chymotrypsin solution.

-

Immediately start recording the absorbance at 400 nm over time.

-

-

Kinetic Measurement (Stopped-Flow):

-

Load one syringe of the stopped-flow apparatus with the DNPA solution and the other with the α-chymotrypsin solution.

-

Rapidly mix the two solutions and initiate data acquisition, recording the change in absorbance at 400 nm over a short time scale (milliseconds to seconds).

-

-

Data Analysis:

-

Calculate the initial rate of the reaction (v₀) from the linear portion of the absorbance versus time plot. The rate is proportional to the change in absorbance per unit time.

-

To convert the change in absorbance to the concentration of 2,4-dinitrophenolate, the molar extinction coefficient (ε) of 2,4-dinitrophenolate under the specific assay conditions is required.

-

Plot the initial rates against the substrate (DNPA) concentrations to determine the Michaelis-Menten kinetic parameters, Kₘ and Vₘₐₓ.

-

Visualizing the Biochemical Process

Enzymatic Hydrolysis of this compound by Chymotrypsin

The following diagram illustrates the key steps in the chymotrypsin-catalyzed hydrolysis of this compound. The reaction proceeds via a two-step "ping-pong" mechanism, involving the formation of a covalent acyl-enzyme intermediate.

Workflow for Kinetic Analysis

The following diagram outlines the general workflow for studying enzyme kinetics using this compound as a substrate.

Limited Scope of Other Historical Applications

It is important to note that while this compound has been a valuable tool in enzyme kinetics, its historical applications in other areas of biochemistry appear to be limited, especially when compared to 2,4-dinitrofluorobenzene (DNFB). The highly reactive fluorine atom in DNFB makes it an excellent reagent for labeling primary and secondary amines, which was fundamental to Sanger's method of protein sequencing. The acetate group in DNPA, being a less reactive leaving group, does not lend itself to the same broad utility in protein modification and sequencing. The available historical literature primarily focuses on the use of DNPA as a convenient substrate for esterase assays due to the chromogenic nature of its hydrolysis product.

Conclusion

References

An In-depth Technical Guide to the Safe Handling of 2,4-Dinitrophenyl Acetate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and technical information for the handling and use of 2,4-Dinitrophenyl acetate (B1210297) (CAS No. 4232-27-3) in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes.

Introduction to 2,4-Dinitrophenyl Acetate

This compound is a yellow to orange crystalline powder.[1] It is recognized for its reactivity with nucleophiles and is often used as a reagent in organic synthesis, particularly as an acetylating agent.[1] Like many nitroaromatic compounds, it requires careful handling due to its potential hazards. While the toxicological properties of this specific compound have not been fully investigated, its structural similarity to other dinitrophenyl compounds, such as 2,4-Dinitrophenol, suggests that it should be handled with caution.

Hazard Identification and Risk Assessment

The primary hazards associated with this compound include potential for eye, skin, and respiratory tract irritation.[2] As with many nitro compounds, care must be taken when handling this compound as it may pose health risks, including toxicity.[1]

Emergency Overview:

-

Appearance: Yellow to orange crystalline powder.[1]

-

Potential Health Effects: May cause eye and skin irritation. May cause irritation of the digestive and respiratory tracts.[2] The toxicological properties have not been fully investigated.[2]

Quantitative Data

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C8H6N2O6 | [3] |

| Molecular Weight | 226.14 g/mol | [1][3] |

| Appearance | Yellow to orange crystalline powder | [1] |

| Melting Point | 98.00 °C (371.15 K) | [1] |

| Boiling Point | 214.00 °C (487.15 K) | [1] |

| Density | 1.4450 g/cm³ | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethyl acetate, acetone, and benzene.[1] |

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure and ensure a safe working environment, a combination of engineering controls and personal protective equipment should be employed.

-

Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves) and a lab coat.[2][4] Gloves must be inspected before use and changed immediately if contaminated.[4]

-

Respiratory Protection: If dusts are generated and engineering controls are not sufficient, use a NIOSH-approved respirator with an appropriate particulate filter.[2]

-

Safe Handling and Storage Procedures

-

Handling:

-

Storage:

Generalized Experimental Protocol for Handling this compound

The following is a generalized protocol for the safe handling of this compound in a laboratory setting. This should be adapted to the specific requirements of the experiment.

-

Preparation:

-

Before starting any work, ensure that the chemical fume hood is functioning correctly.

-

Gather all necessary PPE and ensure it is in good condition.

-

Locate the nearest eyewash station and safety shower.

-

Prepare all necessary equipment and reagents for the experiment.

-

-

Weighing and Transfer:

-

Conduct all weighing and transfer operations within the chemical fume hood.

-

To minimize dust generation, handle the solid material carefully.

-

Use a spatula or other appropriate tool for transferring the solid.

-

Close the container immediately after use.

-

-

Reaction Setup:

-

Set up the reaction apparatus within the fume hood.

-

If the reaction is to be heated, use a well-controlled heating source such as a heating mantle or an oil bath.

-

Ensure that the reaction is properly vented if there is a possibility of gas evolution.

-

-

Post-Reaction Work-up:

-

Allow the reaction mixture to cool to room temperature before proceeding with any work-up steps.

-

Handle all liquid and solid waste as hazardous.

-

-

Decontamination and Cleanup:

-

Wipe down the work area in the fume hood with an appropriate solvent to remove any residual contamination.

-

Properly dispose of all contaminated materials, including gloves, weighing paper, and disposable labware.

-

Wash all glassware thoroughly.

-

First Aid Measures

In the event of exposure, immediate action is crucial.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

-

Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[2][4]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Spill and Leak Procedures

-

Small Spills:

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, carefully sweep up the spilled solid, avoiding dust generation.

-

Place the collected material into a suitable, labeled container for disposal.

-

-

Large Spills:

-

Evacuate the area and prevent entry.

-

Contact your institution's environmental health and safety department for assistance.

-

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of down the drain or in the regular trash.[3]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound.

References

Methodological & Application

Application Note and Protocol for Continuous Enzyme Kinetic Assays Using 2,4-Dinitrophenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction